2,2,3-Trifluorobenzodioxan
Description
2,2,3-Trifluorobenzodioxan is a fluorinated derivative of benzodioxan, a bicyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. The compound features three fluorine atoms substituted at the 2, 2, and 3 positions of the dioxane moiety. Fluorinated benzodioxans are of interest in medicinal chemistry and materials science due to their unique physicochemical profiles, which may improve bioavailability or thermal stability .
Properties
IUPAC Name |
2,3,3-trifluoro-2H-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-8(10,11)13-6-4-2-1-3-5(6)12-7/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNYJGNZFYCMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobenzodioxan typically involves the fluorination of benzodioxane derivatives. One common method includes the reaction of 1,3-benzodioxole with fluorinating agents under controlled conditions. For instance, reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator can yield 2,2-dichloro-1,3-benzodioxole, which can then be further fluorinated to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluorobenzodioxan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated benzodioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzodioxane carboxylic acids, while substitution reactions can produce a variety of functionalized benzodioxanes.
Scientific Research Applications
2,2,3-Trifluorobenzodioxan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluorobenzodioxan involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Physicochemical Properties
- Lipophilicity: Fluorination on the dioxane ring (e.g., 2,2,3,3-tetrafluoro analog ) increases logP compared to non-fluorinated benzodioxans, enhancing membrane permeability. Trifluorobenzodioxan likely exhibits intermediate logP between tetrafluoro and non-fluorinated analogs.
- Thermal Stability: Tetrafluoro derivatives demonstrate higher decomposition temperatures (>250°C) due to strong C-F bonds, whereas non-fluorinated benzodioxans degrade near 180°C .
- Acidity/Basicity: Trifluorobenzoic acids exhibit lower pKa (~1.5) than non-fluorinated analogs (pKa ~4.2), while fluorinated dioxanes remain neutral due to lack of ionizable groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
